molecular formula C14H18N2O4 B1460875 Methyl (S)-1-N-Cbz-piperazine-2-carboxylate CAS No. 314741-63-4

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

Cat. No.: B1460875
CAS No.: 314741-63-4
M. Wt: 278.3 g/mol
InChI Key: HOLPEQRNMJTIIX-LBPRGKRZSA-N
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Description

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate is a chiral piperazine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 1-position nitrogen and a methyl ester at the 2-position carboxylic acid moiety. Its systematic name is methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate, with the chemical formula C14H18N2O4 (molecular weight: ~278.3 g/mol). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules where stereochemical integrity is critical. The Cbz group provides temporary protection for the piperazine nitrogen during multi-step syntheses, enabling selective functionalization at other positions .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPEQRNMJTIIX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652101
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314741-63-4
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 314741-63-4
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Preparation Methods

Protection and Esterification Strategy

The preparation of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate typically starts from a suitably functionalized piperazine derivative, such as (S)-piperazine-2-carboxylic acid or its amide, followed by protection of the nitrogen with the benzyloxycarbonyl (Cbz) group and esterification of the carboxylic acid to the methyl ester.

  • Key step: Introduction of the Cbz group on the nitrogen atom to protect it during subsequent transformations.
  • Esterification: Conversion of the carboxylic acid to the methyl ester is commonly performed using methanol under acidic conditions or via methylation reagents.

Typical Two-Stage Preparation (Based on Patent and Literature)

A well-documented method involves two main stages:

  • Deprotection of tert-butyl esters: Starting from 1-benzyl 4-(tert-butyl) 2-methyl (2S)-piperazine-1,2,4-tricarboxylate, treatment with trifluoroacetic acid (TFA) for 2 hours removes tert-butyl protecting groups, yielding intermediate carboxylic acid derivatives.

  • Neutralization and Extraction: The reaction mixture is then neutralized with sodium bicarbonate aqueous solution and extracted with ethyl acetate. The organic phase is dried and evaporated to afford the target compound as a yellow oil with high yield (up to 100%) and purity.

This method is supported by mass spectrometry data showing the expected molecular ion peak at m/z 279 (MH+), confirming the molecular weight of the methyl ester protected piperazine compound.

Biocatalytic Approaches for Enantioselective Synthesis

Recent advances include enzymatic resolution and biocatalytic synthesis to obtain enantiomerically pure (S)-1-N-Cbz-piperazine-2-carboxylate derivatives:

  • Use of proline acylases from bacterial strains such as Arthrobacter ramosus and Arthrobacter species allows selective hydrolysis or protection of piperazine-2-carboxylic acid enantiomers.
  • These biocatalysts enable the preparation of enantiomerically pure N-Cbz-protected piperazine carboxylic acids, which can then be esterified to the methyl ester form.
  • This approach is advantageous for pharmaceutical applications where stereochemical purity is critical.

Automated and Capsule-Based Synthetic Methods

Modern synthetic protocols employ automated consoles for capsule-based organic synthesis, enhancing reproducibility and efficiency:

  • The automated system uses polystyrene-supported triphenylphosphine, molecular sieves, and controlled heating/stirring modules.
  • Reactions are conducted under anhydrous nitrogen atmosphere with precise solvent dosing (e.g., anhydrous dichloromethane, methanol).
  • The console executes programmed sequences including imine formation, heterocycle synthesis, and reductive amination steps, facilitating the synthesis of piperazine derivatives.
  • Purification is typically performed by flash chromatography on silica gel under controlled pressure.

This automated approach allows for scalable and reproducible synthesis of this compound and related compounds with high purity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Yield/Notes References
Acidic Deprotection + Extraction Trifluoroacetic acid, sodium bicarbonate, ethyl acetate Straightforward, high yield (100%) Yellow oil, confirmed by MS (m/z 279)
Biocatalytic Resolution Proline acylase enzymes, enzymatic hydrolysis High enantioselectivity, green chemistry Enantiomerically pure products
Automated Capsule Synthesis Polystyrene-supported PPh3, molecular sieves, controlled heating/stirring Reproducible, scalable, automated High purity, adaptable protocols

Research Findings and Considerations

  • The acidic deprotection method is well-established and yields the compound in high purity suitable for further synthetic applications.
  • Biocatalytic methods provide a sustainable and stereoselective alternative, crucial for pharmaceutical-grade materials.
  • Automated synthesis consoles represent the forefront of synthetic methodology, offering precise control over reaction parameters and facilitating rapid production of complex heterocycles including piperazine derivatives.
  • Analytical characterization including NMR, MS, and chromatographic techniques confirms the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the Cbz group, converting it to a primary amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate typically involves several key steps:

  • Starting Materials : The synthesis begins with piperazine derivatives, which are modified to introduce the Cbz group and the methyl ester.
  • Protection and Functionalization : The Cbz group protects the amine functionality, allowing for selective reactions. The methyl ester can be further modified to introduce various functional groups .

Key Reaction Types

  • Substitution Reactions : The Cbz group can be removed under basic conditions, facilitating further functionalization.
  • Peptide Coupling : The compound can participate in peptide coupling reactions, forming amide bonds essential for peptide synthesis .

Scientific Research Applications

This compound serves multiple roles across various fields:

Medicinal Chemistry

  • Drug Development : This compound is utilized as an intermediate in synthesizing piperazine-based pharmaceuticals, particularly those targeting central nervous system disorders like anxiety and depression. Its structural modifications can enhance biological activity .
  • Chiral Building Block : The stereochemical configuration allows it to be incorporated into the synthesis of other chiral molecules, crucial for developing drugs with specific pharmacological effects .

Biological Studies

  • Peptide-Based Probes : Researchers use this compound in preparing peptide probes for studying biological interactions and mechanisms. Its ability to form stable conjugates makes it valuable in biological assays .

Case Studies and Research Findings

Several studies highlight the potential of this compound in drug design:

  • Pharmacological Studies : Research indicates that modifications to the compound can enhance its affinity for specific receptors involved in neurological pathways. For instance, derivatives have shown promising results in binding studies related to serotonin receptors .
  • Enzymatic Conversions : Enzymatic methods have been explored for converting piperazine derivatives into their corresponding carboxylic acids with high enantiomeric excess, showcasing the compound's versatility in synthetic pathways .

Mechanism of Action

The mechanism of action of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The Cbz group can be cleaved enzymatically or chemically, revealing a primary amine that can form hydrogen bonds and ionic interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Modified Protecting Groups

Compound Name Protecting Group Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-1-N-Boc-2-methylpiperazine Boc (tert-butyloxycarbonyl) Methyl at 2-position C10H19N2O2 199.28 Boc group offers different deprotection conditions (acidic vs. hydrogenolytic for Cbz) .
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride Cbz Methyl at 2-position, benzyl ester C13H19ClN2O2 270.76 Benzyl ester instead of methyl ester; hydrochloride salt enhances solubility .

Key Insights :

  • The choice of protecting group (Cbz vs. Boc) affects synthetic pathways. Boc is cleaved under acidic conditions (e.g., TFA), while Cbz requires hydrogenolysis or catalytic hydrogenation .
  • Ester groups (methyl vs. benzyl) influence lipophilicity and reactivity. Methyl esters are typically hydrolyzed under basic conditions, whereas benzyl esters require stronger acids or hydrogenolysis .

Analogs with Varied Substituents on the Piperazine Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 1-methylpiperazine-2-carboxylate (CAS 405513-08-8) Methyl at 1-position C7H13N2O2 157.19 Lacks Cbz protection; simpler structure with reduced steric hindrance .
4-N-Cbz-(2-Hydroxymethyl)piperazine Hydroxymethyl at 2-position C13H18N2O3 250.29 Hydroxymethyl group replaces carboxylate ester, altering polarity and hydrogen-bonding capacity .
(S)-Methyl 5-oxopiperazine-2-carboxylate (CAS 1191885-41-2) Oxo group at 5-position C7H10N2O3 170.17 Introduction of a ketone modifies ring conformation and electronic properties .

Key Insights :

  • Substituents at the 2-position (e.g., hydroxymethyl vs. carboxylate) drastically alter physicochemical properties, such as solubility and metabolic stability .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-Piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3) R-configuration C4H10N2O2·2HCl 203.07 Enantiomeric form; dihydrochloride salt enhances crystallinity and stability .

Key Insights :

  • The S-configuration in this compound is critical for chiral recognition in drug-receptor interactions. Enantiomers (R vs. S) may exhibit divergent biological activities .

Biological Activity

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. The compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : Approximately 278.30 g/mol

The presence of the carbobenzyloxy (Cbz) group and a carboxylate functional group contributes to its stability and reactivity, making it suitable for various chemical modifications that can enhance biological activity .

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, particularly in the central nervous system. The piperazine moiety is known for its versatility in drug design, often serving as a scaffold for compounds aimed at treating neurological disorders such as anxiety and depression .

Research indicates that derivatives of this compound may exhibit enhanced affinity for certain receptors involved in neurological pathways. Modifications to its structure can significantly influence its pharmacological properties, potentially leading to new therapeutic options .

Antiviral Activity

Recent studies have explored the potential antiviral properties of compounds related to this compound. For instance, compounds with similar structural features have shown promise in inhibiting viral replication, including SARS-CoV-2. The mechanism involves binding to key sites on viral proteases, thereby disrupting their function .

Central Nervous System Applications

The compound's potential applications in treating central nervous system disorders are particularly noteworthy. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in drug development targeting conditions like anxiety and depression .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate how different modifications affect the biological activity of piperazine derivatives. These studies highlight the importance of stereochemistry and functional groups in determining the efficacy and selectivity of compounds .

CompoundStructural FeaturesBiological Activity
This compoundPiperazine ring with Cbz groupPotential CNS activity
Methyl (R)-1-N-Cbz-piperazine-2-carboxylateStereoisomer with opposite configurationDifferent pharmacological profile
Methyl (S)-4-N-Boc-piperazine-2-carboxylateContains Boc instead of CbzStability under different conditions

This table illustrates how variations in structure can lead to distinct biological activities, emphasizing the need for tailored approaches in drug design.

In Vitro Studies

In vitro assays have been employed to assess the binding affinity of this compound to various receptors. These studies suggest that modifications can enhance binding interactions, potentially leading to improved therapeutic outcomes .

Q & A

Q. What are the key considerations for synthesizing Methyl (S)-1-N-Cbz-piperazine-2-carboxylate with high enantiomeric purity?

The synthesis requires chiral resolution techniques, such as using (S)-configured starting materials or enzymatic resolution. For example, tert-butyl (2S)-2-methylpiperazine-1-carboxylate synthesis employs Boc-protected intermediates to preserve stereochemistry during reactions like nucleophilic substitutions or coupling steps . Chiral HPLC or polarimetry can validate enantiopurity.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

¹H NMR analysis of related piperazine derivatives (e.g., compound 10j in ) reveals characteristic peaks:

  • Cbz group : Aromatic protons at δ 7.3–7.5 ppm (multiplet) and the carbamate -CH2- at δ 4.1–4.3 ppm.
  • Piperazine ring : Distinct splitting patterns for axial/equatorial protons (δ 2.5–3.5 ppm).
  • Methyl ester : A singlet at δ 3.6–3.8 ppm . Integration ratios and coupling constants further confirm regiochemistry.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/EtOAC gradients) is standard, but automated systems like capsule-based synthesis ( ) improve reproducibility. Acid-base extraction (e.g., using HCl or NaHCO3) removes unreacted amines or carboxylic acids .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperazine ring in cross-coupling reactions?

Steric hindrance from the Cbz group and the methyl ester can slow nucleophilic substitutions. Kinetic studies (e.g., zwitterion deprotonation mechanisms in ) show that electron-withdrawing groups (e.g., Cbz) activate the piperazine nitrogen for acylations or alkylations. Computational modeling (DFT) can predict reactive sites .

Q. What strategies mitigate racemization during functionalization of the piperazine core?

  • Low-temperature reactions : Performing acylations at -78°C (as in ) reduces thermal racemization.
  • Protecting group choice : Boc or Cbz groups ( ) stabilize chiral centers better than labile groups like FMOC.
  • Catalyst screening : Chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation preserve configuration .

Q. How can contradictory biological activity data for piperazine derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. For example, residual solvents (DMSO, THF) in compound 15 () can skew cytotoxicity results. Orthogonal assays (e.g., SPR, enzymatic inhibition) and LC-MS purity checks (>95%) are critical .

Q. What kinetic models explain the reaction mechanisms of this compound in CO2 absorption studies?

The zwitterion deprotonation mechanism () applies:

  • Step 1 : CO2 reacts with the piperazine amine to form a zwitterion.
  • Step 2 : Base (e.g., water or AMP) deprotonates the zwitterion, regenerating the catalyst. Rate constants (k2) for piperazine-CO2 interactions are 2–3× higher than alkanolamines, making it a potent activator .

Methodological Guidance

Designing a kinetic study for this compound in catalytic applications:

  • Apparatus : Use a wetted-sphere absorber () to measure gas-liquid mass transfer.
  • Variables : Vary temperature (303–313 K), CO2 partial pressure, and amine concentration.
  • Analysis : Fit data to the pseudo-first-order rate equation:
    kobs=k2[Base]+kH2Ok_{\text{obs}} = k_2[\text{Base}] + k_{\text{H2O}}
    where k2k_2 is the zwitterion deprotonation constant .

Troubleshooting low yields in Cbz-protection reactions:

  • Side reactions : Competing N-alkylation can occur if the base (e.g., K2CO3) is too strong. Use milder bases like Et3N ().
  • Moisture sensitivity : Anhydrous solvents (CH2Cl2, THF) and inert atmospheres (N2/Ar) prevent hydrolysis of the Cbz chloride intermediate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-1-N-Cbz-piperazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

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